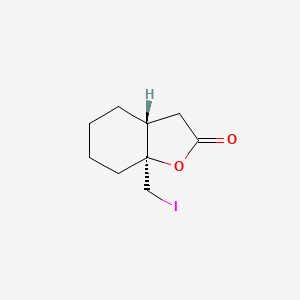
(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one is a chemical compound with a unique structure that includes an iodomethyl group attached to an octahydro-1-benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one typically involves the iodination of a precursor compound. One common method involves the reaction of an octahydro-1-benzofuran derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Alcohols or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-Octahydro-2H-indol-2-one: Similar structure but lacks the iodomethyl group.
(3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl: Contains a different ring system and functional groups.
(3R,3aR,7aS)-3-Butylhexahydro-2-benzofuran-1(3H)-one: Similar ring structure but with a butyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in (3aR,7aS)-7a-(iodomethyl)-octahydro-1-benzofuran-2-one makes it unique compared to other similar compounds. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13IO2 |
|---|---|
Molecular Weight |
280.10 g/mol |
IUPAC Name |
(3aR,7aS)-7a-(iodomethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H13IO2/c10-6-9-4-2-1-3-7(9)5-8(11)12-9/h7H,1-6H2/t7-,9-/m1/s1 |
InChI Key |
CNGDXTAVLJNKBB-VXNVDRBHSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H](C1)CC(=O)O2)CI |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)O2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















